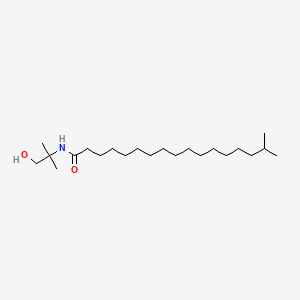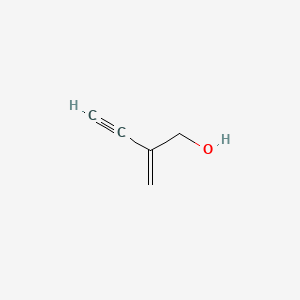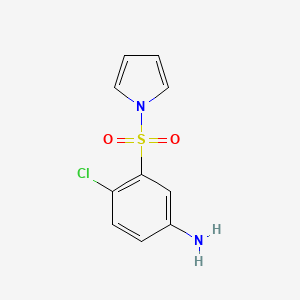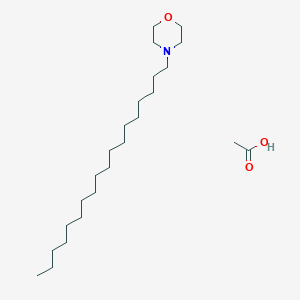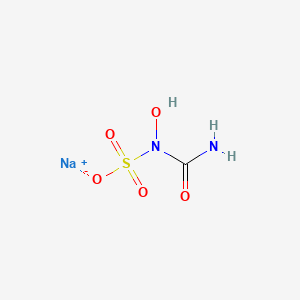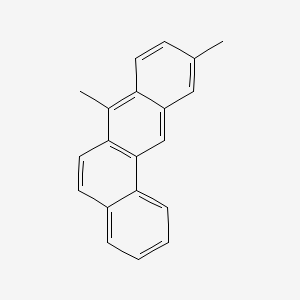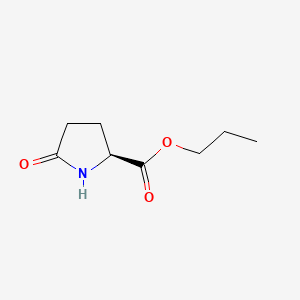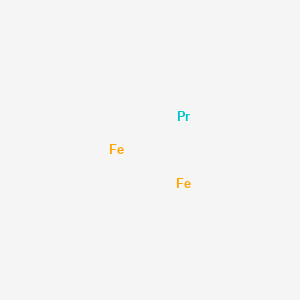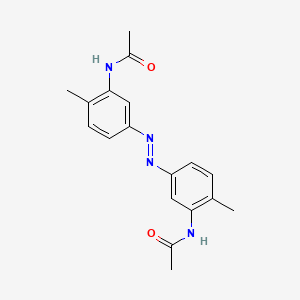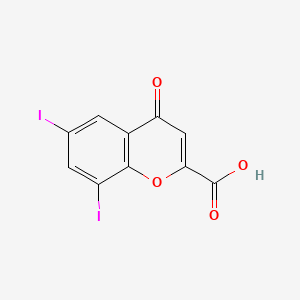
2-(Allyloxy)-3,4,5,6-tetrabromotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction mixture is then cooled, and the product is purified through recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented by the following reaction:
(CH3)C(N3)2→2(CH3)C∙(N2)
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene , benzene , and dimethylformamide .
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are highly reactive and can initiate the polymerization of various monomers to form polymers.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:
Polymerization Initiator: It is widely used as a radical initiator in the polymerization of monomers such as , , and .
Crosslinking Agent: It is used in the production of crosslinked polymers, which have enhanced mechanical properties and chemical resistance.
Biomedical Research: It is used in the synthesis of hydrogels and other polymeric materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is used in the production of various industrial products, including adhesives, coatings, and sealants.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules. This process leads to the formation of polymer chains, which grow as more monomer molecules are added.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and azobisisobutyronitrile . it has some unique properties that make it particularly useful in certain applications:
Thermal Stability: It has a higher thermal stability compared to benzoyl peroxide, making it suitable for reactions that require higher temperatures.
Decomposition Products: The decomposition of 2,2’-azobis(2-methylpropionitrile) produces nitrogen gas, which is inert and does not interfere with the polymerization process. In contrast, benzoyl peroxide produces carbon dioxide, which can affect the reaction.
Solubility: It has better solubility in organic solvents compared to azobisisobutyronitrile, making it easier to handle in various reactions.
List of Similar Compounds
- Benzoyl Peroxide
- Azobisisobutyronitrile
- Di-tert-butyl Peroxide
特性
CAS番号 |
83929-68-4 |
|---|---|
分子式 |
C10H8Br4O |
分子量 |
463.79 g/mol |
IUPAC名 |
1,2,3,4-tetrabromo-5-methyl-6-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H8Br4O/c1-3-4-15-10-5(2)6(11)7(12)8(13)9(10)14/h3H,1,4H2,2H3 |
InChIキー |
ATMWXSMLRHTKLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


